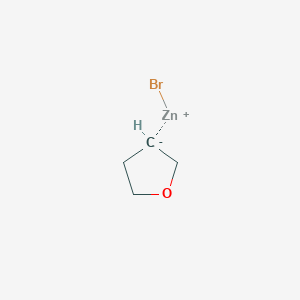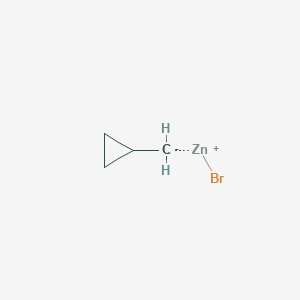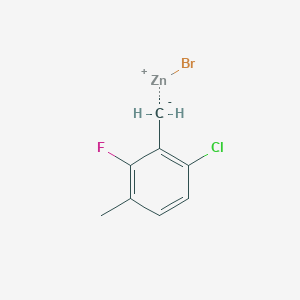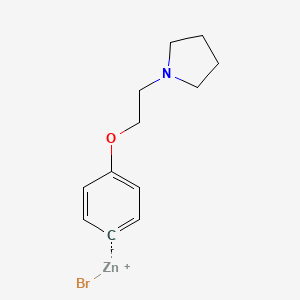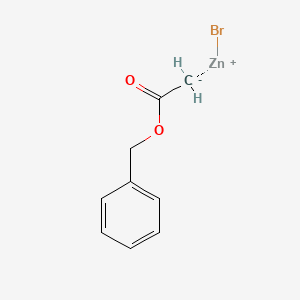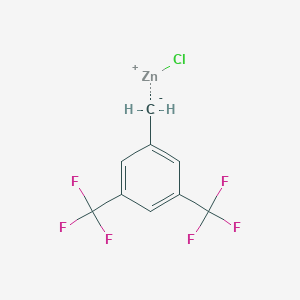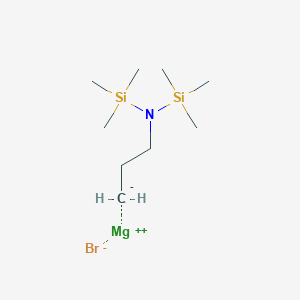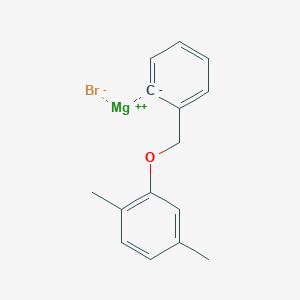
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether (EOHB) is an organometallic compound that is used in a wide range of scientific research applications. It is composed of a zinc atom that is covalently bonded to a bromide ion and an ethoxy group that is linked to an oxohexan-2-yl group. The compound has a wide range of applications in organic synthesis, catalysis, and other scientific research.
Applications De Recherche Scientifique
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as amines, alcohols, and alkynes. It has also been used in catalysis, as a catalyst for the synthesis of polymers, and as a reagent in the synthesis of novel materials. Additionally, 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether has been used in the synthesis of pharmaceuticals, including antibiotics and anti-cancer drugs.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether is still not fully understood. However, it is believed that the ethoxy group of the compound interacts with the zinc atom to form a coordination complex. This coordination complex is thought to be responsible for the catalytic activity of the compound. Additionally, the bromide ion is thought to be involved in the catalytic cycle, as it is believed to act as a Lewis acid, which can facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether are still not fully understood. However, it is believed that the compound can act as a catalyst in the synthesis of organic compounds, which can have a wide range of biochemical and physiological effects. Additionally, the compound has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether in lab experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize and is stable in a variety of solvents. However, the compound is corrosive and can be hazardous if not handled properly. Additionally, the compound is sensitive to light and air, which can affect its stability.
Orientations Futures
The future directions for 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether include further research into its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to understand the potential applications of the compound in pharmaceuticals and other industries. Additionally, further research is needed to understand the potential of the compound as a catalyst for the synthesis of novel materials. Finally, further research is needed to understand the potential of the compound as an antioxidant.
Méthodes De Synthèse
The synthesis of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether involves the reaction between zinc bromide and 1-ethoxyhexan-2-ol. The reaction is catalyzed by an acid, such as hydrochloric acid. The reaction occurs in ether and is typically carried out at room temperature. The reaction produces a precipitate of 1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in ether, which can be separated and purified by filtration.
Propriétés
IUPAC Name |
bromozinc(1+);ethyl hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-3-5-6-7-8(9)10-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXNSBMCTFSURF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[CH-]C(=O)OCC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-1-oxohexan-2-ylzinc bromide, 0.50 M in Ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

